molecular formula C17H12FN3O B11713546 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile

3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile

Cat. No.: B11713546
M. Wt: 293.29 g/mol
InChI Key: VOZSZEIPBLASSR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a benzodiazole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable benzodiazole derivative under basic conditions, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile
  • 3-(4-bromophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H12FN3O/c1-21-15-5-3-2-4-14(15)20-17(21)13(10-19)16(22)11-6-8-12(18)9-7-11/h2-9,22H,1H3

InChI Key

VOZSZEIPBLASSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)F)O)C#N

Origin of Product

United States

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